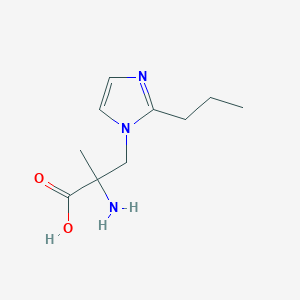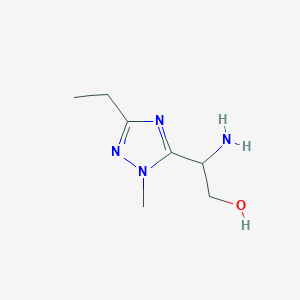![molecular formula C10H17BClNO3 B13542780 {2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)
{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride is an organoboron compound that has garnered interest in various fields of scientific research. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .
Preparation Methods
The synthesis of {2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride typically involves the reaction of 2-[(dimethylamino)methyl]-4-methoxyphenylboronic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as chloroform or ethanol, followed by recrystallization from methanol or ether solutions . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions are often biaryl compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of compounds with therapeutic potential.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism by which {2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride exerts its effects is primarily through its participation in Suzuki–Miyaura coupling reactions. In these reactions, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar compounds to {2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride include other boronic acids and esters used in Suzuki–Miyaura coupling reactions. Some of these compounds are:
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Dimethylaminophenylboronic acid
What sets this compound apart is its unique combination of functional groups, which can enhance its reactivity and selectivity in certain reactions .
Properties
Molecular Formula |
C10H17BClNO3 |
|---|---|
Molecular Weight |
245.51 g/mol |
IUPAC Name |
[2-[(dimethylamino)methyl]-4-methoxyphenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C10H16BNO3.ClH/c1-12(2)7-8-6-9(15-3)4-5-10(8)11(13)14;/h4-6,13-14H,7H2,1-3H3;1H |
InChI Key |
IVWDIOVVRLRWIW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)CN(C)C)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13542701.png)
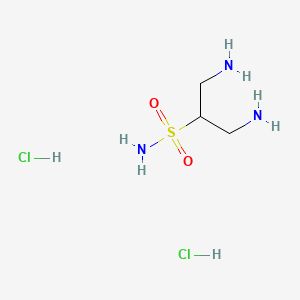
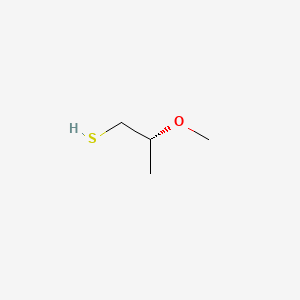
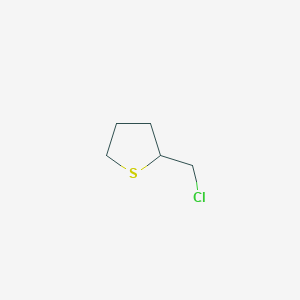


![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)
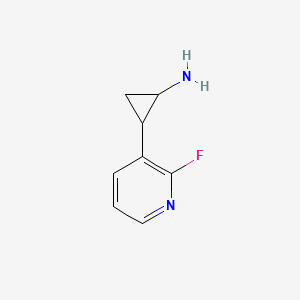

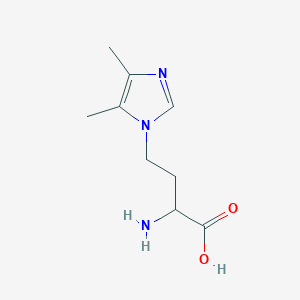
![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
